N-Sulfanilyl-3,4-xylamide

Antibacterial potency Staphylococcus aureus Sulfonamide SAR

N-Sulfanilyl-3,4-xylamide (Irgafen, Sulfametoyl) is a synthetic sulfonamide-class antibacterial agent with the molecular formula C₁₅H₁₆N₂O₃S and a molecular weight of 304.4 g/mol. It is characterized by an N1-aromatic substitution—specifically a 3,4-dimethylbenzoyl group—on the sulfanilamide backbone.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
CAS No. 120-34-3
Cat. No. B093877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Sulfanilyl-3,4-xylamide
CAS120-34-3
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyLFAXYIHYMGEIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Sulfanilyl-3,4-xylamide (CAS 120-34-3): Procurement-Relevant Identity and Class Positioning for Sulfonamide Antibacterial Research


N-Sulfanilyl-3,4-xylamide (Irgafen, Sulfametoyl) is a synthetic sulfonamide-class antibacterial agent with the molecular formula C₁₅H₁₆N₂O₃S and a molecular weight of 304.4 g/mol [1]. It is characterized by an N1-aromatic substitution—specifically a 3,4-dimethylbenzoyl group—on the sulfanilamide backbone. This structural feature distinguishes it from N1-heterocyclic sulfonamides such as sulfathiazole or sulfadiazine [2]. The compound is marketed as the water-soluble sodium salt for solution preparation, with a 5% aqueous solution exhibiting a pH of 8.2 [3], a formulation characteristic that must be verified when sourcing the free acid versus the sodium salt for experimental use.

Class N1-Aromatic sulfonamide antibacterial research compound
Form Sodium salt for aqueous preparation; free acid sparingly soluble
Differentiation 3,4-Dimethylbenzoyl N1-substitution distinct from N1-heterocyclic sulfonamides

Why N-Sulfanilyl-3,4-xylamide Cannot Be Directly Substituted with Generic Sulfanilamide or Common Sulfonamides in Research Protocols


Sulfonamide-class compounds exhibit widely divergent antibacterial potency and spectrum characteristics driven by the nature of the N1-substituent [1]. While the unsubstituted parent compound sulfanilamide requires concentrations exceeding 1000 mg% to achieve complete in vitro bacteriostasis against Staphylococcus aureus, the N1-3,4-dimethylbenzoyl substitution present in N-Sulfanilyl-3,4-xylamide reduces the required concentration approximately 5.4-fold to 185 mg% [2]. This quantitative potency differential means that protocols, dosing regimens, or structure–activity relationship models developed for generic sulfanilamide cannot be transferred to N-Sulfanilyl-3,4-xylamide without recalibration. Furthermore, the aromatic N1-substitution confers a distinct solubility and formulation profile—the compound is sparingly soluble as the free acid but is supplied as a water-soluble sodium salt—which directly impacts solution preparation and bioavailability in experimental systems [3].

N1-aromatic substitution may shift antibacterial spectrum and potency compared to N1-heterocyclic or unsubstituted sulfonamides.

Unsubstituted sulfanilamide requires substantially higher concentration for bacteriostasis; direct protocol transfer may not reproduce response.

Sodium salt versus free acid form impacts aqueous solubility and experimental exposure; verify correct salt procurement.

N-Sulfanilyl-3,4-xylamide (Irgafen) vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


5.4-Fold Lower Bacteriostatic Concentration Against S. aureus Compared with Unsubstituted Sulfanilamide

In a direct head-to-head in vitro study, the concentration of N-Sulfanilyl-3,4-xylamide (Irgafen) required to prevent the complete development of Staphylococcus aureus over 24 hours in 100% of cases was 185 mg% [1]. By comparison, unsubstituted sulfanilamide failed to achieve this endpoint at concentrations up to 1000 mg%, and sulfathiazole required 475 mg% [1]. This represents an approximate 5.4-fold potency advantage over sulfanilamide and a 2.6-fold advantage over sulfathiazole under identical assay conditions.

Bacteriostatic concentration
Head-to-head
Irgafen 185 mg% vs. sulfanilamide >1000 mg% (S. aureus 24 h, 100% inhibition)
Supports antimicrobial screening context
Approximately 5.4-fold lower concentration; reported under standardized broth conditions
Antibacterial potency Staphylococcus aureus Sulfonamide SAR

Bacteriostatic Activity Equals Sulfapyrazine Across Key Gram-Positive Pathogens, with Differential E. coli Spectrum

Bliss and Dietz (1944) directly compared N-Sulfanilyl-3,4-xylamide (Irgafen) with sulfadiazine, sulfapyrazine, sulfamerazine, sulfamethazine, and homosulfanilamide against group A and group D β-hemolytic streptococci, type I pneumococci, and Escherichia coli [1]. Irgafen's bacteriostatic potency equaled that of sulfapyrazine—identified as the most active diazine derivative—across streptococcal and staphylococcal strains, with the notable exception of E. coli, where sulfapyrazine was superior [1]. Homosulfanilamide (Marfanil) exhibited greater activity against streptococci and staphylococci but was less active against E. coli, placing Irgafen in a distinct spectrum niche [1].

Gram-positive spectrum
Head-to-head
Irgafen ≈ sulfapyrazine for streptococci/staphylococci; sulfapyrazine > Irgafen for E. coli
Reported Gram-positive-focused screening context
Rank-order based on direct comparison; E. coli activity differs from broader spectrum of sulfapyrazine
Antibacterial spectrum Gram-positive Escherichia coli

Confirmed In Vitro Activity Against Drug-Resistant S. aureus and S. pneumoniae Strains

The compound has documented activity against drug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae in standardized susceptibility testing [1]. While quantitative MIC values were not supplied alongside direct comparators in the accessed database, the explicit annotation of activity against drug-resistant strains differentiates this compound from older sulfonamides for which resistance is widespread. This finding is consistent with the structural premise that the N1-3,4-dimethylbenzoyl group may alter target-site binding or efflux pump susceptibility relative to simpler N1-substituted analogs.

Resistant-strain annotation
Class-level
Active against drug-resistant S. aureus and S. pneumoniae (database annotation)
Supports resistance-targeted screening review
Data to verify; no direct MIC comparators available in source
Drug-resistant bacteria MRSA Antibiotic resistance

Oral Acute Toxicity LD₅₀ > 2800 mg/kg in Rodents—Substantially Lower Acute Toxicity Than Many Legacy Sulfonamide Comparators

The oral acute toxicity of N-Sulfanilyl-3,4-xylamide in rats is reported with an LD₅₀ value exceeding 2800 mg/kg . While direct head-to-head toxicity data under identical protocols for all comparator sulfonamides were not located, this value compares favorably with published LD₅₀ ranges for sulfathiazole (≈1600–3000 mg/kg oral in mice) and sulfadiazine (≈2000–3000 mg/kg oral in rodents), placing Irgafen in the lower-toxicity tier of the sulfonamide class [1]. This relatively wide acute safety margin supports its use in in vivo experimental protocols where compound tolerability at pharmacologically active doses is a critical variable.

Acute toxicity LD₅₀
Cross-study context
Irgafen >2800 mg/kg oral (rat) vs. sulfathiazole ~1600–3000 mg/kg, sulfadiazine ~2000–3000 mg/kg
Tolerability endpoint context for in vivo models
Cross-study comparison; species and protocol differences may apply
Acute toxicity LD50 Safety margin

Sodium Salt Formulation Enables 5% Aqueous Solution at Physiologically Compatible pH—Differentiation from Sparingly Soluble Free Acid

N-Sulfanilyl-3,4-xylamide as the free acid is sparingly soluble in water and crystallizes as needles from alcohol with a melting point of 222–223°C [1]. However, the compound is commercially and pharmaceutically supplied as the water-soluble sodium salt, which forms a 5% aqueous solution at pH 8.2 [1]. This formulation distinction is critical: many unsubstituted and N1-heterocyclic sulfonamides (e.g., sulfadiazine) require alkaline pH or organic co-solvents to achieve comparable solution concentrations, which can introduce solvent-related artifacts in cell-based assays or limit intravenous administration in animal models.

Aqueous formulation
Formulation-context
Sodium salt: 5% w/v (50 mg/mL) aqueous, pH 8.2; free acid sparingly soluble
Supports aqueous formulation context for research models
Verify correct salt form procurement for solution preparation
Solubility Formulation Sodium salt

Optimal Research and Industrial Use Cases for N-Sulfanilyl-3,4-xylamide Based on Verified Differentiation Evidence


Sulfonamide Structure–Activity Relationship (SAR) Studies Requiring an N1-Aromatic Benchmark Compound

N-Sulfanilyl-3,4-xylamide serves as a well-characterized N1-aromatic sulfanilamide derivative with published in vitro potency data against S. aureus (185 mg% complete inhibition) and Gram-positive streptococci/pneumococci. Its 5.4-fold potency advantage over unsubstituted sulfanilamide [1] and activity equivalence to sulfapyrazine in Gram-positive assays [2] make it a valuable reference standard when mapping the contribution of aromatic N1-substitution to antibacterial activity, particularly when compared against N1-heterocyclic or N1-aliphatic analogs.

Drug-Resistant Gram-Positive Screening Panels

The compound's documented activity against drug-resistant S. aureus and S. pneumoniae strains [1] positions it as a candidate probe in resistance-targeted screening cascades. Researchers seeking to identify sulfonamide scaffolds with retained activity against methicillin-resistant or multidrug-resistant Gram-positive isolates may prioritize this compound over legacy sulfonamides that lack resistance-specific annotation data.

In Vivo Murine Infection Models Requiring Tolerable Oral Dosing

With an oral LD₅₀ exceeding 2800 mg/kg in rats [1], N-Sulfanilyl-3,4-xylamide provides a wider acute safety margin than many early sulfonamides. Combined with the availability of a water-soluble sodium salt formulation that enables aqueous delivery at 5% w/v near physiological pH [2], this compound is suitable for oral or parenteral administration in murine bacteremia or tissue infection models where compound tolerability must not confound survival or bacterial burden endpoints.

Mycobacterial In Vitro Synergy Studies

N-Sulfanilyl-3,4-xylamide (designated DBS in the relevant literature) demonstrated marked in vitro bacteriostatic and bactericidal activity against Mycobacterium tuberculosis H37Rv, along with a documented synergistic interaction with isoniazid (INH) [1]. Researchers investigating sulfonamide–antitubercular drug combinations may select this compound for checkerboard or time-kill synergy assays, particularly given its distinct N1-aromatic structure compared with sulfisoxazole or other sulfonamides previously explored in mycobacterial contexts.

Application
Selection Property
Validation Focus
Sulfonamide SAR studies
N1-aromatic benchmark compound
Concentration-response vs. N1-substituent variation
Drug-resistant Gram-positive screening
Reported anti-resistant-strain activity
Susceptibility confirmation in target resistant panel
Murine infection model research
Aqueous sodium salt form; reported tolerability
Exposure and tolerability in infection models
Mycobacterial combination research
Reported M. tuberculosis activity and INH synergy
Synergy assay validation (checkerboard/time-kill)
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